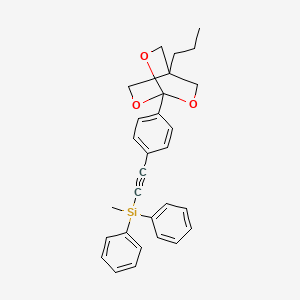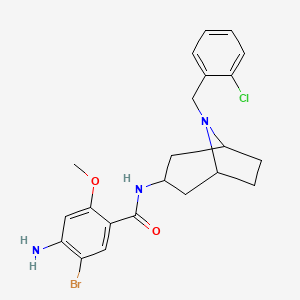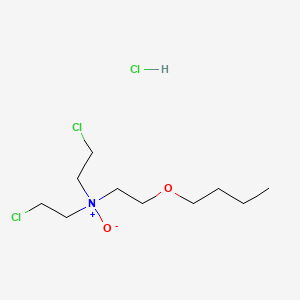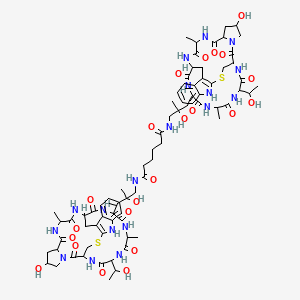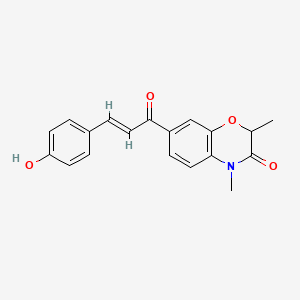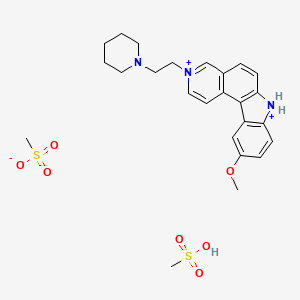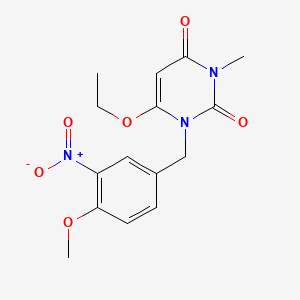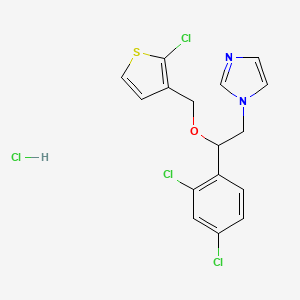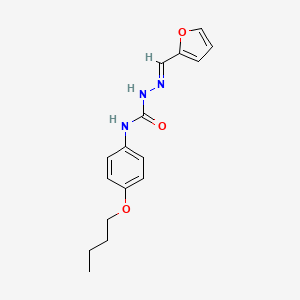
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine . This approach allows for the production of semicarbazides on a large scale with good yield and purity.
Industrial Production Methods
Industrial production of semicarbazides often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents, such as isocyanates and phosgene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- include other semicarbazides with different substituents, such as:
Uniqueness
The furfurylidene and p-butoxyphenyl groups contribute to its reactivity and versatility in various scientific and industrial contexts .
Propriétés
Numéro CAS |
119034-02-5 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-10-21-14-8-6-13(7-9-14)18-16(20)19-17-12-15-5-4-11-22-15/h4-9,11-12H,2-3,10H2,1H3,(H2,18,19,20)/b17-12+ |
Clé InChI |
WYDCTETWBQARAQ-SFQUDFHCSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


